L-脯氨酸,4-(苯甲酰氨基)-,甲基酯,盐酸盐(1:1),(4R)-

描述

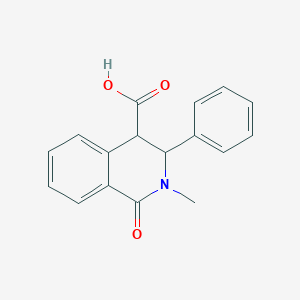

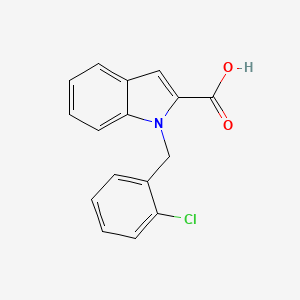

“L-Proline, 4-(benzoylamino)-, methyl ester, hydrochloride (1:1), (4R)-” is a chemical compound that acts as a reagent in the synthesis and bioactivity of a goralatide analog with anti-leukemic activity .

Synthesis Analysis

The synthesis of L-proline analogues like this compound often involves complex chemical reactions. For instance, one method involves reacting L-proline with triphosgene, diphosgene or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichlormethane, chloroform, acetonitrile, and others to synthesize L-proline carbamyl chloride of an intermediate state . Another method involves the use of proline, solvent, and pyridines catalyst in a container, followed by the introduction of hydrogen chloride gas .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . The molecular formula of this compound is C12H16ClNO2 .Chemical Reactions Analysis

L-proline analogues like this compound play a unique role in the folding and structure of proteins. They are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They can induce a transient stress response in cells, comparable with that of heat shock stress .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, density, and more .科学研究应用

皮肤渗透增强

L-脯氨酸甲基酯盐酸盐,特别是L-脯氨酸十二烷基酯盐酸盐([ProC12]Cl),在一项基于氨基酸开发新型离子液体的研究中被确认为有效的皮肤渗透增强剂。包括[ProC12]Cl在内的这些离子液体显示出增强的药物通过皮肤的渗透性,表明在透皮给药系统中具有潜在用途(Zheng等,2020)。

胶原酶相互作用

L-脯氨酸甲基酯盐酸盐作为合成肽的组成部分,被发现作为胶原酶的底物。这表明在研究胶原酶活性和其与特定肽结构的相互作用方面具有潜在的应用(Poroshin等,1960)。

抗镰刀细胞贫血剂

L-脯氨酸衍生物,包括(4S)-1-苯甲酰基-4-[(羧甲基)氨基]-L-脯氨酸,被设计为与血红蛋白S结合,并显示出作为抗镰刀细胞贫血剂的潜力。这些衍生物使用L-脯氨酸甲基酯盐酸盐合成,并测试了它们防止红细胞镰刀化的能力(Abraham等,1983)。

分子结构分析

由L-脯氨酸甲基酯盐酸盐合成的丙烯酰基-L-脯氨酸甲基酯,使用傅里叶变换核磁共振(FT-NMR)进行了分析。该化合物作为用于诊断和治疗血管肿瘤的水凝胶的单体材料具有重要意义(Darwinto,2009)。

水凝胶聚合物应用

衍生自L-脯氨酸甲基酯盐酸盐的单体被用来合成水凝胶聚合物。如涉及对糖尿病大鼠胰岛素递送的研究所示,这些水凝胶表现出热敏性和控释药物的潜力(Carenza等,2000)。

作用机制

未来方向

L-proline analogues like this compound have potential applications in various fields. They are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . They also have potential anti-tumor activity and have been tested in tissue culture and in vivo .

属性

IUPAC Name |

methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(8-14-11)15-12(16)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3,(H,15,16);1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWQULQKZBSTEE-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)NC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943134-38-1 | |

| Record name | L-Proline, 4-(benzoylamino)-, methyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943134-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)

![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)

![1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B3170417.png)